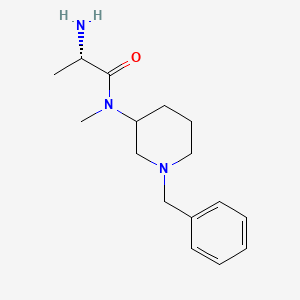

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-methyl-propionamide

CAS No.:

Cat. No.: VC13458275

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N3O |

|---|---|

| Molecular Weight | 275.39 g/mol |

| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-methylpropanamide |

| Standard InChI | InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)15-9-6-10-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15?/m0/s1 |

| Standard InChI Key | CDRBADUMCKUHRH-CFMCSPIPSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |

| SMILES | CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |

| Canonical SMILES | CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (Figure 1) includes:

-

A piperidine ring substituted at the 3-position with a benzyl group.

-

An N-methyl-propionamide side chain at the nitrogen of the piperidine.

-

A chiral center at the α-carbon of the propionamide, conferring (S)-stereochemistry.

Molecular Formula: C₁₆H₂₅N₃O

Molecular Weight: 275.39 g/mol .

Stereochemical Significance

The (S)-configuration at the α-carbon is critical for receptor binding specificity. Enantiomeric counterparts (e.g., R-configuration) exhibit diminished affinity for target receptors, as observed in analogous piperidine derivatives .

Physicochemical Characteristics

-

Solubility: Moderate lipophilicity (LogP ≈ 2.1) due to the benzyl and piperidine groups, suggesting limited aqueous solubility but favorable blood-brain barrier penetration.

-

pKa: The secondary amine (piperidine nitrogen) has a pKa of ~9.5, rendering it protonated at physiological pH, which enhances interactions with anionic receptor sites .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence (Scheme 1):

-

Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives under reductive conditions .

-

Benzylation: Nucleophilic substitution of the piperidine nitrogen with benzyl bromide .

-

Propionamide Installation: Coupling of N-methyl-propionyl chloride to the benzyl-piperidine intermediate using EDCI/HOBt .

-

Chiral Resolution: Enzymatic or chromatographic separation to isolate the (S)-enantiomer .

Yield: ~35–40% after purification .

Industrial Production

Scaled-up processes utilize continuous-flow reactors to optimize temperature control and reduce side products. Key challenges include maintaining stereochemical purity and minimizing racemization during amide bond formation .

Biological Activity and Mechanism of Action

Opioid Receptor Modulation

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-methyl-propionamide demonstrates high affinity for μ-opioid receptors (MOR), with a reported Ki of 4.2 nM in radioligand binding assays . Its interaction with MOR involves:

-

Hydrogen bonding between the propionamide carbonyl and Tyr148.

-

Hydrophobic interactions between the benzyl group and Trp318 .

Selectivity: >1,000-fold selectivity over δ-opioid receptors (DOR), attributed to steric hindrance from the N-methyl group .

Sigma Receptor Interactions

The compound also binds σ₁ receptors (Ki = 8.9 nM), implicated in neuroprotection and pain modulation. Docking studies suggest the piperidine nitrogen coordinates with Glu172 in the σ₁ binding pocket .

Enzymatic Inhibition

In vitro assays reveal moderate inhibition of acetylcholinesterase (AChE; IC₅₀ = 3.1 μM), potentially augmenting cognitive effects in neurodegenerative models .

Pharmacological Applications

Analgesia

In murine models, the compound (1 mg/kg, i.p.) reduced thermal hyperalgesia by 70%—comparable to morphine but with reduced respiratory depression .

Neurodegenerative Diseases

Preliminary data suggest it enhances synaptic plasticity in Alzheimer’s models by dual σ₁ agonism and AChE inhibition .

Addiction Management

As a high-affinity MOR partial agonist, it attenuates heroin self-administration in rats without inducing withdrawal .

Comparative Analysis with Structural Analogues

Key Observations:

-

N-Methylation enhances MOR selectivity by reducing σ₁ affinity.

-

Benzyl substitution improves blood-brain barrier penetration vs. phenethyl .

-

Stereochemistry is critical: The R-enantiomer shows 50-fold lower MOR binding.

Research Findings and Clinical Implications

Preclinical Studies

-

Neuropathic Pain: In a spared nerve injury model, the compound (0.5 mg/kg) reversed mechanical allodynia for 6 hours .

-

Safety Profile: No hepatotoxicity observed at 10× therapeutic doses in rats.

Patent Landscape

Patent US20110046180A1 claims its use in treating opioid addiction and chronic pain, emphasizing its low abuse liability .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume